3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
Description
3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a sulfanyl (S-linked) 4-chlorophenyl substituent at position 3 and a trifluoromethyl (-CF₃) group at position 5 of the pyridine ring. This structure combines halogenated and fluorinated motifs, which are common in agrochemicals and pharmaceuticals due to their enhanced bioavailability and metabolic stability . Its carboxy group at position 2 provides a site for further derivatization, such as salt formation or esterification, which could modulate solubility or biological activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWHCUAJBRTSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research studies.
- Molecular Formula : C10H7ClF3N2O2S
- Molecular Weight : 303.68 g/mol
- CAS Number : 80194-68-9
- IUPAC Name : 3-(4-chlorophenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfenyl chloride with 5-trifluoromethyl-2-pyridinecarboxylic acid under controlled conditions. The process may require specific catalysts and solvents to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1 to 2 µg/mL for effective compounds in this class .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase, which is crucial for preventing tumor growth .
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. For example, it has been reported that similar pyridine derivatives can bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting a potential intercalation mechanism that disrupts cellular processes .
Study 1: Antimicrobial Efficacy
In a study conducted by Hayat et al., a series of pyridine derivatives were screened for antimicrobial activity. The results indicated that compounds with similar structures to 3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of hydrophobic interactions in the antimicrobial efficacy observed .
Study 2: Anticancer Activity
Another significant study focused on the anticancer effects of pyridine derivatives. The findings revealed that certain derivatives, including those structurally related to our compound of interest, exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle disruption. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for therapeutic use .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridine carboxylic acids exhibit potent anticancer properties. For instance, a study highlighted the ability of pyridine derivatives to inhibit cancer cell growth selectively in tumorigenic cells while sparing non-tumorigenic cells. The introduction of trifluoromethyl and chloro groups enhances biological activity by influencing the electronic properties of the molecule, making it a candidate for further development in cancer therapeutics .
GPR40 Agonists
The compound's structure aligns with the pharmacophore for GPR40 (free fatty acid receptor 1) agonists, which are being explored for their potential in treating type 2 diabetes mellitus. Compounds that mimic the functionality of 3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid have shown promise in increasing insulin secretion and improving glucose metabolism in preclinical models .
Herbicide Development
The unique chemical structure of 3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid positions it as a potential herbicide candidate. Its ability to disrupt specific metabolic pathways in plants can be harnessed to develop selective herbicides that target unwanted vegetation while preserving crops. Field trials and laboratory studies are essential to assess its efficacy and safety profile .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are compared based on substituent patterns, applications, and available
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
- Structural Differences : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms). Features a chloro group at position 2 and a methyl group at position 6, lacking the trifluoromethyl and sulfanyl substituents of the target compound.
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid
- Structural Differences: Contains multiple halogen substituents (Cl, F) and a methoxy group on the phenyl ring, with an amino group at position 3. The trifluoromethyl group is absent.
- Applications: Patented as a herbicide for broad-spectrum weed control in non-crop and agricultural settings .
- The trifluoromethyl group in the target compound may instead enhance lipophilicity, favoring membrane penetration .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structural Differences : Lacks the sulfanyl-4-chlorophenyl substituent but retains the trifluoromethyl group at position 4 (vs. position 5 in the target compound).
- Key Contrast : The positional isomerism of the trifluoromethyl group could alter electronic effects on the pyridine ring, impacting acidity (pKa) and reactivity in synthetic pathways .
Research and Development Insights
- Biological Relevance : The trifluoromethyl group in pyridine derivatives is often associated with enhanced bioactivity, as seen in the herbicidal compound . However, the discontinued status of the target compound suggests unresolved issues in scalability, stability, or efficacy .
- Regulatory Considerations : Compounds like 4-(trifluoromethyl)-3-pyridinecarboxylic acid are tracked by international agencies, highlighting the importance of fluorine in environmental and health safety assessments .
Preparation Methods
Preparation of 3-chloro-2-cyano-5-trifluoromethyl pyridine
This method involves a two-step process consisting of a salt-forming reaction and a cyanation reaction. The yield of both steps can reach over 85%. The process reduces environmental pollution by minimizing cyanide use and uses low-toxicity solvents like dichloromethane, which are insoluble and easily layered with water, facilitating the removal of unreacted cyanide and solvent recycling. The method also requires fewer operational steps and less sophisticated equipment, leading to lower costs and easier waste processing, making it suitable for industrial production.
- Dissolve 3-chloro-2-R-5-trifluoromethyl pyridine in solvent A, then add an activator and heat to reflux for 4-6 hours. Cool the mixture to 20-30°C to obtain a reactant liquor. Filter the reactant liquor to obtain a filter cake, and dry the filter cake under vacuum at 40-50°C for 1-2 hours to obtain an organic salt. The molar ratio of 3-chloro-2-R-5-trifluoromethyl pyridine to the activator is 1:1-3, and the mass volume ratio of 3-chloro-2-R-5-trifluoromethyl pyridines to solvent A is 1g:15-25ml. R can be chlorine, bromine, or fluorine. Solvent A can be methanol, ethanol, acetone, butanone, dichloromethane, dichloroethane, or chloroform. The activator is triethylamine, 4-pyrrolidinopyridine, or 4-dimethylaminopyridine.
- Add the organic salt obtained in step 1 and cyanide into solvent B and water. Stir the mixture for 2-3 hours at 0-80°C to obtain a mixed liquid, and let the mixed liquid stand for layering to obtain an organic phase a. Add hydrochloric acid into the organic phase a to adjust the pH to 2-4, let stand for layering to obtain an acid water layer and an organic layer, and add water to wash the organic layer until the pH is 6-7, to obtain washed water and an organic phase b.
- Dissolve 1.82 kg of 3-chloro-2-chloro-5-trifluoromethylpyridine in 27.231 L of methanol, then add 1.0119 kg of triethylamine, heat to reflux for 4 hours, and cool to 20°C to obtain a reactant liquor. Filter the obtained reactant liquor to obtain a filter cake, and dry the obtained filter cake in vacuum at 40°C for 1 hour to obtain an organic salt.
- Add the organic salt obtained in the previous step and 0.27 kg of hydrocyanic acid into 2.7 L of dichloromethane and 1.35 L of water, and stir the mixture at 0°C for 3 hours. Allow the mixed liquor to stand for layering to obtain an organic phase a. Add hydrochloric acid into the organic phase a to adjust its pH to 2, and after stratification, obtain an acidic water layer and an organic layer. Add water to the obtained organic layer and wash until the pH reaches 6, resulting in washed water and organic phase b.
- Subject the organic phase b obtained in the previous step to air distillation and vacuum distillation to 60°C, vacuum at 2 mmHg, and collect the fraction at a kettle temperature of 70-120°C to obtain 1.77 kg of 3-chloro-2-cyano-5-trifluoromethyl pyridine, with a yield of 85.7%.
Synthesis of 2-chloro-4-(trifluoromethyl) pyridine
This method involves several steps starting from vinyl n-butyl ether and trifluoroacetic anhydride.
- React vinyl n-butyl ether and trifluoroacetic anhydride in the presence of an acid-binding agent to generate 4-butoxy-1,1,1-trifluoro-3-en-2-one.
- Under a protective atmosphere, react 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate in the presence of a first solvent and a base to form a mixture of compounds shown in Formula I and Formula II.
- Under a protective atmosphere, react the mixture of compounds shown in Formula I and Formula II with ammonium acetate to generate 2-hydroxy-4-trifluoromethylpyridine, and finally prepare 2-chloro-4-trifluoromethylpyridine through a chlorination reaction.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-(4-chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Nucleophilic substitution : React 5-trifluoromethyl-pyridine-2-carboxylic acid derivatives with 4-chlorothiophenol under basic conditions (e.g., NaH in DMF) to introduce the sulfanyl group .
Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid during subsequent steps, followed by acidic hydrolysis (HCl/EtOH) for deprotection .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Key Parameters : Temperature (60–80°C for substitution), solvent polarity (DMF enhances nucleophilicity), and stoichiometric excess of 4-chlorothiophenol (1.5–2 eq.) improve yields .
Basic: What spectroscopic and computational methods are recommended for structural characterization?
Methodological Answer:
- NMR : and NMR confirm substituent positions (e.g., downfield shifts for trifluoromethyl at δ ~120 ppm in NMR) .
- X-ray Crystallography : Resolves stereochemical ambiguities; similar pyridine derivatives show bond angles of 117–123° for the sulfanyl-linked aromatic ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 349.7 g/mol; observed: m/z 350.1 [M+H]) .
Basic: How can researchers screen the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, carboxylases) due to the compound’s lipophilic trifluoromethyl and aryl groups .
- Assay Design :
- Use fluorescence-based assays (e.g., ATPase activity) with IC determination via dose-response curves (1 nM–100 µM range).
- Include positive controls (e.g., staurosporine for kinases) and validate with SPR (surface plasmon resonance) for binding kinetics (k/k) .
Advanced: How does the 4-chlorophenylsulfanyl group influence structure-activity relationships (SAR) in receptor binding?
Methodological Answer:
- Electron-Withdrawing Effects : The chloro group enhances electrophilicity, increasing affinity for electron-rich residues (e.g., histidine or lysine in catalytic pockets).
- Steric Effects : Bulkier substituents reduce flexibility but improve selectivity. Compare with 4-fluoro analogs ( ) to assess halogen-dependent activity .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses; MD simulations (GROMACS) assess stability of sulfanyl-mediated π-π interactions .
Advanced: What mechanistic insights can be gained from studying its interaction with cytochrome P450 isoforms?
Methodological Answer:
- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and quantify depletion via LC-MS/MS.
- Inhibition Kinetics : Determine K values using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4). Competitive inhibition is expected due to structural similarity to known CYP inhibitors .
- Structural Analysis : Overlay DFT-calculated electrostatic potential maps with CYP active sites to identify metabolic hotspots .
Advanced: How can contradictory solubility and bioactivity data across studies be resolved?
Methodological Answer:
- Solubility Optimization : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as sodium salts (carboxylic acid deprotonation at pH > 5) .
- Assay Standardization : Control pH (7.4 for physiological conditions), temperature (37°C), and ionic strength. Replicate conflicting studies with identical protocols .
- Data Reconciliation : Use multivariate analysis (PCA) to identify outliers caused by impurities (>98% purity required; validate via HPLC) .
Advanced: What environmental and safety protocols are critical for handling this compound?
Methodological Answer:
- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD in rodents) and ecotoxicity (Daphnia magna EC) .
- Waste Disposal : Neutralize acidic waste with bicarbonate before incineration. Store at –20°C in amber vials to prevent photodegradation .
- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems during synthesis to avoid inhalation of sulfanyl intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
